12-O-Acetylphorbol-13-tigliate
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Overview
Description
12-O-Acetylphorbol-13-tigliate is a diterpenoid compound derived from the seeds of the Croton tiglium plant. This compound is known for its complex molecular structure and significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-O-Acetylphorbol-13-tigliate typically involves the esterification of phorbol with acetic acid and tiglic acid. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the proper formation of the ester bonds .
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Croton tiglium seeds. The seeds are processed to isolate the compound, which is then purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 12-O-Acetylphorbol-13-tigliate undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the ester groups, leading to different derivatives.
Substitution: Various substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed:
Scientific Research Applications
12-O-Acetylphorbol-13-tigliate has been widely studied for its applications in:
Chemistry: Used as a model compound for studying esterification and other organic reactions.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds
Mechanism of Action
The mechanism of action of 12-O-Acetylphorbol-13-tigliate involves its interaction with protein kinase C (PKC) isoforms. This interaction leads to the activation of various signaling pathways that regulate cell proliferation, differentiation, and apoptosis. The compound’s ability to modulate these pathways makes it a valuable tool in biomedical research .
Comparison with Similar Compounds
- 12-O-Acetylphorbol-13-isobutyrate
- 12-O-Benzoylphorbol-13-(2-methyl) butyrate
- 12-O-Tiglyl-7-oxo-5-ene-phorbol-13-(2-methylbutyrate)
Uniqueness: 12-O-Acetylphorbol-13-tigliate stands out due to its specific ester groups, which confer unique biological activities and chemical properties. Its distinct structure allows for targeted interactions with molecular pathways, making it a compound of significant interest in various research fields .
Properties
CAS No. |
250268-55-4 |
---|---|
Molecular Formula |
C27H36O8 |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
[(1S,6R,13S,14R,15R)-14-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H36O8/c1-8-13(2)23(31)35-27-20(24(27,6)7)18-10-17(12-28)11-25(32)19(9-14(3)21(25)30)26(18,33)15(4)22(27)34-16(5)29/h8-10,15,18-20,22,28,32-33H,11-12H2,1-7H3/b13-8-/t15-,18?,19?,20?,22-,25-,26-,27-/m1/s1 |
InChI Key |
XKHUBMMYSWHMHN-ZMIJIPAXSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@]12[C@@H]([C@H]([C@]3(C(C1C2(C)C)C=C(C[C@]4(C3C=C(C4=O)C)O)CO)O)C)OC(=O)C |
Canonical SMILES |
CC=C(C)C(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C)C)O)C=C(C4=O)C)O)CO |
Origin of Product |
United States |
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